

Annosquamosin B: A Technical Guide to its Chemical Properties and Characterization

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Compound of Interest

Compound Name: Annosquamosin B

Cat. No.: B1249476

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Introduction

Annosquamosin B is a naturally occurring diterpenoid belonging to the kaurane class.^{[1][2]} These compounds are characterized by a tetracyclic carbon skeleton and are predominantly isolated from plants of the *Annona* genus, commonly known as custard apples or sugar apples. Diterpenoids from *Annona squamosa* have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the chemical properties and characterization of **Annosquamosin B**, including detailed experimental protocols and an exploration of its potential biological significance. While specific experimental data for **Annosquamosin B** is limited in publicly available literature, this guide synthesizes known information and provides context based on closely related compounds isolated from the same source.

Chemical Properties of Annosquamosin B

Annosquamosin B is a complex organic molecule with the molecular formula $C_{19}H_{32}O_3$. Its chemical identity is well-defined by its IUPAC name, SMILES notation, and InChIKey, which allow for unambiguous representation in chemical databases and software. While experimental data on its physical properties like melting point and specific solubility are not readily available, computational predictions offer valuable insights.

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₂ O ₃	PubChem[1]
Molecular Weight	308.5 g/mol	PubChem[1]
IUPAC Name	(1S,4S,5R,9S,10R,13S,14S)-1 4-(hydroxymethyl)-5,9- dimethyltetracyclo[11.2.1.0 ^{1,10} . 0 ^{4,9}]hexadecane-5,14-diol	PubChem[1]
CAS Number	177742-56-2	PubChem[1]
SMILES	C[C@@]12CCC--INVALID- LINK----INVALID-LINK-- (CO)O">C@@(C)O	PubChem[1]
InChIKey	NICDFCNOCpzHTJ- LXGSHKTASA-N	PubChem[1]
Predicted Water Solubility	0.08 g/L	ALOGPS
Predicted logP	2.04	ALOGPS
Topological Polar Surface Area	60.7 Å ²	ECHEMI[3]
Hydrogen Bond Donor Count	3	ECHEMI[3]
Hydrogen Bond Acceptor Count	3	ECHEMI[3]

Spectroscopic Characterization

The structural elucidation of kaurane diterpenoids like **Annosquamosin B** relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for **Annosquamosin B** are not currently available in the cited literature. However, the characterization of other kaurane diterpenoids isolated from *Annona squamosa* provides a reference for the expected spectral features.

- ^1H NMR: The proton NMR spectrum of a kaurane diterpenoid typically displays signals corresponding to methyl groups as singlets or doublets in the upfield region. Methylene and methine protons on the tetracyclic skeleton would appear as complex multiplets. Protons attached to carbons bearing hydroxyl groups would resonate in the downfield region.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for each of the 19 carbons in the **Annosquamosin B** molecule. The chemical shifts would be indicative of the carbon's hybridization and its chemical environment. Carbons bonded to oxygen atoms would appear in the downfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For **Annosquamosin B**, high-resolution mass spectrometry would confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum would reveal characteristic losses of small neutral molecules such as water and methyl groups, aiding in the structural confirmation of the kaurane skeleton.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of kaurane diterpenoids from *Annona squamosa*, which can be adapted for the specific isolation of **Annosquamosin B**.

Isolation and Purification of Kaurane Diterpenoids from *Annona squamosa*

This protocol is a synthesized methodology based on procedures reported for the isolation of similar compounds from the same plant species.

1. Plant Material Collection and Preparation:

- Collect fresh pericarps, stems, or leaves of *Annona squamosa*.
- Air-dry the plant material in the shade for several days until brittle.
- Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.
- Alternatively, perform successive extractions with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or methanol to extract the diterpenoids.
- Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with a nonpolar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
- Combine fractions with similar TLC profiles.
- Further purify the combined fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to isolate the pure compound.

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```
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concentration -> crude_extract; crude_extract -> column_chromatography
-> fraction_collection -> fraction_pooling -> purification ->
pure_compound; }
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Fig. 1: Experimental workflow for the isolation of **Annosquamosin B**.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of **Annosquamosin B** are scarce, research on other kaurane diterpenoids isolated from *Annona squamosa* provides strong indications of its potential therapeutic effects.

Potential Biological Activities

- **Cytotoxic Activity:** Several kaurane diterpenoids from *Annona squamosa* have demonstrated cytotoxic effects against various cancer cell lines.^{[1][2]} For instance, one study reported that a related compound exhibited potent cytotoxicity against SMMC-7721 and HepG2 human hepatoma cell lines.^[1] This suggests that **Annosquamosin B** could also possess anticancer properties.
- **Anti-inflammatory Activity:** A study on the kaurane diterpenoid 16 β ,17-dihydroxy-ent-kauran-19-oic acid, isolated from the stems of *Annona squamosa*, revealed significant anti-inflammatory properties.^[4] This compound was found to inhibit the generation of reactive oxygen species (ROS) and the release of elastase in human neutrophils.^[4] The mechanism of action was linked to the inhibition of cytosolic calcium mobilization.^[4]
- **Anti-platelet Aggregation Activity:** Certain ent-kaurane diterpenoids from *Annona squamosa* have been shown to exhibit complete inhibitory effects on rabbit platelet aggregation.

Hypothesized Signaling Pathway for Anti-inflammatory Action

Based on the findings for the closely related compound 16 β ,17-dihydroxy-ent-kauran-19-oic acid, a potential anti-inflammatory signaling pathway for **Annosquamosin B** in neutrophils can be hypothesized. The pathway likely involves the modulation of intracellular calcium levels, a key second messenger in neutrophil activation.

Fig. 2: Hypothesized signaling pathway for **Annosquamosin B**'s anti-inflammatory action.

This proposed pathway suggests that upon stimulation by an agonist like FMLP, G-protein coupled receptors on the neutrophil surface activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3), which in turn triggers the release of calcium from the endoplasmic reticulum. This rise in intracellular calcium is a critical signal for neutrophil activation, leading to the production of reactive oxygen species (ROS) and degranulation. **Annosquamosin B** is hypothesized to exert its anti-inflammatory effect by inhibiting this crucial step of cytosolic calcium mobilization, thereby dampening the inflammatory response of neutrophils.

Conclusion

Annosquamosin B represents a promising natural product with potential for further investigation in drug discovery and development. While comprehensive experimental data for this specific compound is still forthcoming, the information available for related kaurane diterpenoids from *Annona squamosa* provides a solid foundation for future research. The methodologies outlined in this guide for its isolation and characterization, along with the insights into its potential biological activities and mechanisms of action, are intended to serve as a valuable resource for scientists working in natural product chemistry, pharmacology, and medicinal chemistry. Further studies are warranted to fully elucidate the chemical and biological profile of **Annosquamosin B** and to explore its therapeutic potential.

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